molecular formula C13H8Cl2FN B14217414 3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride CAS No. 828263-98-5

3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride

Cat. No.: B14217414
CAS No.: 828263-98-5
M. Wt: 268.11 g/mol
InChI Key: HVOHCEZWAUQAGP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a carboximidoyl chloride group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Chlorobenzoyl chloride+4-Fluoroaniline3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride\text{3-Chlorobenzoyl chloride} + \text{4-Fluoroaniline} \rightarrow \text{this compound} 3-Chlorobenzoyl chloride+4-Fluoroaniline→3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the development of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carboximidoyl chloride group can act as an electrophile, facilitating reactions with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride
  • 3-Chloro-N-(4-bromophenyl)benzene-1-carboximidoyl chloride
  • 3-Chloro-N-(4-methylphenyl)benzene-1-carboximidoyl chloride

Uniqueness

3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities.

Properties

CAS No.

828263-98-5

Molecular Formula

C13H8Cl2FN

Molecular Weight

268.11 g/mol

IUPAC Name

3-chloro-N-(4-fluorophenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C13H8Cl2FN/c14-10-3-1-2-9(8-10)13(15)17-12-6-4-11(16)5-7-12/h1-8H

InChI Key

HVOHCEZWAUQAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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